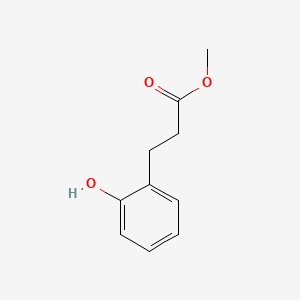

Methyl 3-(2-hydroxyphenyl)propionate

Vue d'ensemble

Description

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound with the molecular formula C10H12O3 It is a methyl ester derivative of 3-(2-hydroxyphenyl)propionic acid This compound is known for its applications in various fields, including chemistry, biology, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through the esterification of 3-(2-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(2-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propionic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(2-hydroxyphenyl)propanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: 3-(2-oxophenyl)propionic acid derivatives.

Reduction: 3-(2-hydroxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Agricultural Applications

Nitrification Inhibition:

One of the most notable applications of methyl 3-(2-hydroxyphenyl)propionate is its role as a biological nitrification inhibitor. This compound is produced by sorghum (Sorghum bicolor) and helps mitigate nitrogen loss in agricultural systems by inhibiting the nitrification process. This inhibition is crucial for improving nitrogen use efficiency and reducing the environmental impact associated with nitrogen fertilizers, such as nitrous oxide emissions .

Mechanism of Action:

The compound affects the activity of nitrifying bacteria in the soil, which are responsible for converting ammonium into nitrate. By inhibiting this conversion, this compound enhances nitrogen retention in the soil, promoting better crop yields and minimizing water pollution caused by nitrate leaching .

Biochemical Applications

Enzymatic Coupling:

this compound has been utilized in enzymatic coupling reactions to attach hydroxy-aryl units to oligosaccharides. This process involves transesterification, where the compound acts as a reagent to facilitate the attachment of phenolic groups to carbohydrate structures, enhancing their functional properties .

Pharmaceutical Research:

In medicinal chemistry, derivatives of this compound have been explored for their potential as histone deacetylase inhibitors (HDACIs). These compounds exhibit significant antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapy . The structural modifications of this compound have led to the development of new anticancer agents that mimic peptide inhibitors, thus broadening its pharmaceutical applications .

Case Study 1: Nitrification Inhibition in Sorghum

A study conducted by Nardi et al. (2013) demonstrated that this compound significantly reduced nitrification rates in soils planted with sorghum. The results indicated that this compound plays a vital role in enhancing nitrogen retention and improving soil health .

Case Study 2: Anticancer Activity

Research published in the Royal Society of Chemistry highlighted the synthesis of modified derivatives based on this compound that showed promising HDAC inhibitory activity. These compounds were tested against HeLa cells, revealing IC50 values significantly lower than those of standard drugs like doxorubicin, showcasing their potential as effective anticancer agents .

Mécanisme D'action

The mechanism of action of methyl 3-(2-hydroxyphenyl)propionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 3-(2-hydroxyphenyl)propionic acid. This acid can then participate in further biochemical reactions, influencing various metabolic pathways.

Comparaison Avec Des Composés Similaires

Methyl 3-(2-hydroxyphenyl)propionate can be compared with other similar compounds, such as:

Methyl 3-(4-hydroxyphenyl)propionate: This compound has a hydroxyl group at the para position instead of the ortho position, leading to different chemical and biological properties.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound contains bulky tert-butyl groups, which can influence its reactivity and steric interactions.

Uniqueness: this compound is unique due to the position of the hydroxyl group, which can significantly affect its reactivity and interactions with other molecules

Propriétés

IUPAC Name |

methyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYRISRGHSPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383223 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-89-7 | |

| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?

A1: The study identified this compound as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.

Q2: Were there any other notable compounds found alongside this compound in the Melilotus Officinalis essential oil?

A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than this compound in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.